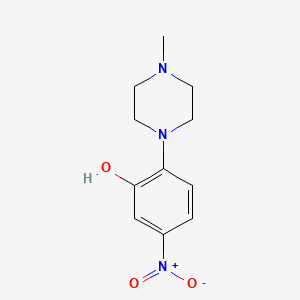

2-(4-Methylpiperazin-1-yl)-5-nitrophenol

Description

Significance of Piperazine (B1678402) and Nitrophenol Moieties in Contemporary Chemical Research

The foundational components of the target compound, the piperazine and nitrophenol moieties, are cornerstones of modern chemical and pharmaceutical research. Their individual contributions to a vast range of applications underscore the potential of their combined structure.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govrsc.org Its versatile nature allows for easy modification, which can fine-tune a molecule's solubility, binding affinity, and metabolic stability. nih.govnbinno.com The presence of two nitrogen atoms provides sites for hydrogen bonding, enhances water solubility, and often leads to favorable oral bioavailability, making piperazine derivatives common in drugs targeting a wide spectrum of diseases, including cancer, depression, and microbial infections. nih.govresearchgate.netjetir.org

The nitrophenol moiety consists of a phenol (B47542) ring substituted with a nitro group. Nitrophenols are crucial intermediates in the industrial synthesis of numerous products, including fungicides, dyes, and important pharmaceuticals like paracetamol. wikipedia.orgwikipedia.orgnih.gov The nitro group is a strong electron-withdrawing group, which makes the phenolic proton more acidic compared to phenol itself and influences the molecule's reactivity. wikipedia.org This electronic property also makes nitrophenols useful as pH indicators and as components in materials with specific optical properties. wikipedia.org The position of the nitro group on the phenol ring significantly alters the compound's chemical behavior and potential applications. kajay-remedies.com Furthermore, 4-nitrophenol (B140041) is recognized as a priority environmental pollutant, leading to extensive research into its detection and degradation. nih.govacs.orgrsc.org

Foundational Research Trajectories of Related Piperazine-Nitrophenol Derivatives

While direct studies on 2-(4-methylpiperazin-1-yl)-5-nitrophenol are not prevalent in existing literature, a significant body of research exists for structurally similar compounds. These studies provide a roadmap for potential investigative pathways.

Research has demonstrated that combining piperazine and nitrophenol moieties can yield compounds with interesting biological activities and material properties. For instance, a novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors, with one derivative showing significant inhibitory effect. nih.gov This suggests that the broader class of nitrophenylpiperazines could be a source of new enzyme inhibitors.

In the realm of materials science and crystal engineering, complexes formed between nitrophenols and piperazine derivatives have been synthesized and characterized. Studies on single crystals of 1-amino-4-methyl piperazine bis (4-nitrophenol) have detailed their molecular structure and hydrogen bonding networks. researchgate.net Similarly, the crystal structure of a 4-Nitrophenol–piperazine adduct has been analyzed, revealing a two-dimensional network formed through hydrogen bonds. researchgate.net These investigations highlight the potential of piperazine-nitrophenol compounds in the development of new solid-state materials.

The table below summarizes some of the related piperazine-nitrophenol derivatives found in the scientific literature and databases, indicating the scope of current synthetic and investigative efforts.

| Compound Name | CAS Number | Molecular Formula | Key Research Area/Context |

| 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | 112559-81-6 | C16H17N3O3 | Chemical intermediate, listed in chemical databases. bldpharm.comnih.gov |

| N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]isoquinolin-1-amine | Not Available | C20H21N5O2 | Listed in chemical databases as a complex organic molecule. nih.gov |

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | 5367-66-8 | C11H16N4O2 | Listed in chemical databases, indicating its availability for research. nih.gov |

| 1-amino-4-methyl piperazine bis (4-nitrophenol) | Not Available | Not Available | Crystal structure and hydrogen bonding analysis. researchgate.net |

| 4-Nitrophenylpiperazine derivatives (general) | Varies | Varies | Investigated as tyrosinase inhibitors. nih.gov |

| [2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanol | Not Available | C12H17N3O3 | Listed as a chemical intermediate. chemicalbook.com |

This table is generated based on available data from various chemical databases and research articles. CAS Numbers and specific research areas may vary.

Current Research Gaps and Emerging Investigative Domains for the Target Compound

The most significant research gap concerning this compound is the profound lack of dedicated studies on its synthesis, characterization, and potential functions. Its appearance is primarily limited to chemical supplier catalogs, indicating that while it can be produced, its properties remain largely unexplored.

This gap presents several emerging investigative domains:

Systematic Synthesis and Characterization: A foundational research trajectory would involve developing and optimizing a synthetic route for this compound and thoroughly characterizing its chemical and physical properties using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography).

Medicinal Chemistry and Pharmacological Screening: Drawing inspiration from the broad biological activities of piperazine derivatives and the specific findings on nitrophenylpiperazine tyrosinase inhibitors, a crucial next step is the biological screening of the target compound. researchgate.netnih.gov Its potential as an anticancer, antimicrobial, anti-inflammatory, or CNS-active agent warrants investigation. Structure-activity relationship (SAR) studies of a series of related analogues could yield potent therapeutic leads.

Materials Science and Crystal Engineering: Following the precedent set by studies on nitrophenol-piperazine complexes, the solid-state properties of this compound are a promising area of inquiry. researchgate.netresearchgate.net Research could focus on its potential for forming co-crystals, its non-linear optical properties, and its thermal stability, which are relevant for developing new functional materials.

Environmental Chemistry: Given that nitrophenols can be environmental contaminants, studying the environmental fate, persistence, and potential for bioremediation or photocatalytic degradation of this specific compound would be a relevant and responsible line of research. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-nitrophenol |

InChI |

InChI=1S/C11H15N3O3/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15/h2-3,8,15H,4-7H2,1H3 |

InChI Key |

NRZLWURJDLIZMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Strategic Design of Precursors for 2-(4-Methylpiperazin-1-yl)-5-nitrophenol Synthesis

The successful synthesis of the target compound relies heavily on the logical selection of starting materials. The design strategy involves choosing an appropriate aromatic precursor that is activated for substitution and a readily available, functionalized piperazine (B1678402).

Rationales for Selection of Aminonitrophenol Precursors

The aromatic precursor for this synthesis is typically a nitrophenol derivative substituted with a suitable leaving group. The rationale for this selection is based on fundamental principles of aromatic chemistry.

Activation by Electron-Withdrawing Groups: The nitro group (–NO₂) is a powerful electron-withdrawing group. When positioned ortho or para to a leaving group on a benzene (B151609) ring, it strongly activates the ring toward nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com For the synthesis of this compound, a precursor like 2-chloro-5-nitrophenol or 2-fluoro-5-nitrophenol would be ideal. In this arrangement, the nitro group is para to the site of nucleophilic attack, providing maximal stabilization of the reaction intermediate. libretexts.orglibretexts.org

Leaving Group Ability: In SNAr reactions, the nature of the leaving group is crucial. The typical reactivity order is F > Cl > Br > I. nih.govrsc.org Fluorine, being the most electronegative, makes the attached carbon atom highly electrophilic, thus accelerating the initial nucleophilic attack, which is often the rate-determining step. nih.gov Therefore, a fluoro-substituted nitrophenol would be a highly reactive precursor.

Alternative Precursors: An alternative starting point could be a di-substituted nitrobenzene, such as 1,2-dichloro-4-nitrobenzene . In this case, the reaction with 1-methylpiperazine would be followed by a subsequent nucleophilic substitution or hydrolysis step to introduce the hydroxyl group.

Considerations for Piperazine Ring Functionalization

The nucleophile in this synthesis is 1-methylpiperazine (also known as N-methylpiperazine). Its selection is straightforward for several reasons.

Nucleophilicity: As a secondary amine, 1-methylpiperazine is a potent nucleophile, capable of readily attacking the electron-deficient aromatic ring of the chosen precursor.

Pre-functionalization: The methyl group is already in place on one of the nitrogen atoms. This avoids the need for a post-synthesis N-alkylation step and prevents potential side reactions, such as double arylation, which can occur with unsubstituted piperazine. nih.gov

Availability: 1-Methylpiperazine is a commercially available and relatively inexpensive reagent, making it suitable for large-scale synthesis.

Optimized Reaction Pathways and Novel Catalytic Approaches

While direct nucleophilic aromatic substitution is a robust method, modern organic synthesis offers several alternative and optimized pathways, including advanced cross-coupling reactions that have been successfully applied to analogous systems.

Exploration of Nucleophilic Aromatic Substitution Reactions

The most direct pathway for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a leaving group (typically a halide) from the activated nitrophenol precursor by 1-methylpiperazine. wikipedia.orgnih.gov

The reaction is typically carried out by heating the aryl halide and 1-methylpiperazine in the presence of a base in a polar aprotic solvent. The base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine, serves to neutralize the hydrogen halide formed during the reaction. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used as they can effectively solvate the charged intermediate. nih.govresearchgate.net

| Aryl Halide Precursor | Nucleophile | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Chloro-5-nitrophenol | 1-Methylpiperazine | K₂CO₃ | DMF | 80-120 °C |

| 2-Fluoro-5-nitrophenol | 1-Methylpiperazine | Cs₂CO₃ | DMSO | 60-100 °C |

| 1,2-Dichloro-4-nitrobenzene | 1-Methylpiperazine | Triethylamine | Acetonitrile | Reflux |

Application of Modern Cross-Coupling Methodologies in Analogous Systems

For aryl halides that are less activated or for syntheses requiring milder conditions, modern transition metal-catalyzed cross-coupling reactions are powerful alternatives. The Buchwald-Hartwig amination is a prominent example. wikipedia.orgacsgcipr.org

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org It offers broad substrate scope and functional group tolerance. acsgcipr.org In a hypothetical application to this synthesis, a precursor like 2-bromo-5-nitrophenol could be coupled with 1-methylpiperazine. The reaction requires a palladium catalyst, a phosphine ligand, and a base. Another established method is the Ullmann condensation, a copper-catalyzed reaction that is also effective for forming C-N bonds, often under milder conditions than traditional SNAr. researchgate.netsemanticscholar.orgorganic-chemistry.org

| Reaction Type | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-Bromo-5-nitrophenol | 1-Methylpiperazine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C |

| Buchwald-Hartwig | 2-Chloro-5-nitrophenol | 1-Methylpiperazine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 °C |

| Ullmann Condensation | 2-Iodo-5-nitrophenol | 1-Methylpiperazine | CuI / L-Proline | K₂CO₃ | DMSO | 90 °C |

Mechanistic Insights into Proposed Reaction Sequences

Understanding the reaction mechanisms is key to optimizing conditions and predicting outcomes.

SNAr Mechanism: This is a two-step addition-elimination process. youtube.com

Addition: The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the leaving group on the aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. youtube.comlibretexts.org

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. nih.gov

Buchwald-Hartwig Amination Mechanism: This reaction proceeds through a catalytic cycle involving a palladium complex. libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) complex. nih.govnrochemistry.com

Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, which releases the N-arylpiperazine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

Derivatization Strategies of the Core this compound Scaffold

The molecular architecture of this compound presents a versatile scaffold for chemical modification, featuring three distinct and reactive functional groups: a phenolic hydroxyl group, an aromatic nitro group, and a tertiary amine within the N-methylpiperazine moiety. Each of these sites offers a strategic entry point for derivatization, enabling the systematic alteration of the compound's physicochemical properties. The following sections detail potential synthetic transformations at each of these functional handles, based on established and robust chemical methodologies.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a prime site for modification due to its acidity and nucleophilicity. Common derivatization strategies include esterification and etherification, which can significantly alter the steric and electronic properties of the molecule.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with various acylating agents. For instance, treatment with acid chlorides or acid anhydrides in the presence of a base (such as pyridine or triethylamine) can yield the corresponding phenolic esters. geeksforgeeks.org This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups, from simple alkyl chains to complex aromatic systems.

Etherification: The synthesis of phenol (B47542) ethers is commonly achieved via the Williamson ether synthesis. This method involves the initial deprotonation of the phenolic hydroxyl group using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents results in the formation of the corresponding ether derivative. google.com This transformation replaces the acidic proton of the phenol, which can influence intermolecular interactions and solubility.

The table below summarizes these potential functionalization strategies.

| Reaction Type | Reagents | Typical Conditions | Resulting Functional Group |

| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Inert solvent (e.g., DCM), 0°C to RT | Phenolic Ester (-O-CO-R) |

| Acid Anhydride ((RCO)₂O), Base | Inert solvent, elevated temperature | Phenolic Ester (-O-CO-R) | |

| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) | Phenolic Ether (-O-R) |

Table 1: Potential Reactions for Functionalization of the Phenolic Hydroxyl Group.

Transformations of the Nitro Group to Amine or Other Functionalities

The aromatic nitro (-NO₂) group is a powerful electron-withdrawing group that can be chemically transformed into a variety of other functionalities, most notably an amino group. This conversion opens up a vast landscape of subsequent chemical modifications.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. wikipedia.org This can be accomplished using several well-established methods, including:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.org This method is often clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org

Hydrosulfite Reduction: Sodium hydrosulfite (Na₂S₂O₄) can also be employed, often under milder conditions. wikipedia.org

This reduction yields 5-amino-2-(4-methylpiperazin-1-yl)phenol, a key intermediate whose newly formed amino group is a versatile handle for further derivatization.

Sandmeyer and Related Reactions: The resulting primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). wikipedia.orgbyjus.com This diazonium salt is a highly valuable intermediate that can be displaced by a wide range of nucleophiles, often using a copper(I) salt as a catalyst in what is known as the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This allows for the introduction of functionalities that are difficult to install by direct aromatic substitution. Potential transformations include:

Halogenation: Introduction of chloro (-Cl), bromo (-Br), or cyano (-CN) groups using CuCl, CuBr, or CuCN, respectively. wikipedia.orgnih.gov

Hydroxylation: Replacement of the diazonium group with a hydroxyl (-OH) group can be achieved by heating the diazonium salt in aqueous acid or by using copper(I) oxide in the presence of copper(II) nitrate. wikipedia.org

The following table outlines the pathway from the nitro compound to various substituted analogues.

| Step | Reaction Type | Reagents | Resulting Functional Group |

| 1 | Nitro Reduction | H₂, Pd/C or Fe, HCl or SnCl₂, HCl | Amine (-NH₂) |

| 2a | Sandmeyer (Halogenation) | 1. NaNO₂, HCl (0-5°C) 2. CuCl or CuBr | Chloro (-Cl) or Bromo (-Br) |

| 2b | Sandmeyer (Cyanation) | 1. NaNO₂, HCl (0-5°C) 2. CuCN | Cyano (-CN) |

| 2c | Hydroxylation | 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Heat | Hydroxyl (-OH) |

Table 2: Proposed Transformations of the Nitro Group.

Modifications on the Piperazine Nitrogen Atom

The N-methylpiperazine ring contains two tertiary nitrogen atoms. The N4-nitrogen, bearing the methyl group, is an aliphatic amine and is significantly more basic and nucleophilic than the N1-nitrogen, which is directly attached to the aromatic ring. Therefore, the N4-nitrogen is the primary site for further alkylation-based modifications.

Quaternization: As a tertiary amine, the N4-nitrogen can react with alkyl halides (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form a quaternary ammonium salt. nih.gov NMR studies on similar N-alkyl-N'-methyl piperazine structures have shown that quaternization occurs exclusively at the nitrogen bearing the less sterically hindered methyl group. nih.gov This modification introduces a permanent positive charge to the molecule, which drastically alters its solubility and biological properties.

N-Demethylation and Re-functionalization: While chemically challenging, the methyl group on the N4-nitrogen can be removed to yield the corresponding secondary amine (piperazine) derivative. nih.govgoogle.com This unmasks a reactive N-H bond, which serves as a versatile point for introducing a diverse range of substituents. Following demethylation, the secondary amine can undergo several transformations:

N-Alkylation: Reaction with various alkyl halides to introduce new alkyl chains. mdpi.comresearchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex tertiary amines. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

These strategies allow for extensive exploration of the chemical space around the piperazine moiety.

| Reaction Type | Reagents | Description | Resulting Structure |

| Quaternization | Alkyl Halide (R-X) | Forms a quaternary ammonium salt at the N4-position. | N4-Alkyl-N4-methylpiperazinium salt |

| N-Demethylation | Demethylating Agent (e.g., 1-chloroethyl chloroformate) | Removes the methyl group from the N4-position, yielding a secondary amine. | Piperazine moiety (N4-H) |

| N-Alkylation (post-demethylation) | Alkyl Halide (R-X), Base | Introduces a new alkyl group at the N4-position. | N4-Alkylpiperazine moiety |

| Reductive Amination (post-demethylation) | Aldehyde/Ketone (R₂C=O), Reducing Agent | Introduces a new substituted alkyl group at the N4-position. | N4-Alkylpiperazine moiety |

Table 3: Potential Modifications on the Piperazine N4-Nitrogen Atom.

Advanced Spectroscopic and Crystallographic Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and type of protons and carbons. However, for an unambiguous structural assignment of 2-(4-Methylpiperazin-1-yl)-5-nitrophenol, two-dimensional (2D) NMR experiments are essential. science.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between the protons on the nitrophenol ring, helping to confirm their substitution pattern. It would also show couplings between adjacent methylene (B1212753) protons within the piperazine (B1678402) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduyoutube.com It is invaluable for assigning the carbon signals of the aromatic ring and the piperazine moiety by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). columbia.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation between the protons on the piperazine ring adjacent to the nitrogen and the aromatic carbon atom at the C2 position, confirming the connection point between the two ring systems. Correlations from the N-methyl protons to the adjacent piperazine carbon would also be expected.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations.

| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | C-OH | - | ~155-160 | H3, H4 |

| 2 | C-N (piperazine) | - | ~140-145 | H3, H4, H2'/H6' |

| 3 | Ar-CH | ~7.8-8.0 | ~120-125 | C1, C5 |

| 4 | Ar-CH | ~7.2-7.4 | ~115-120 | C2, C6 |

| 5 | C-NO₂ | - | ~140-142 | H4, H6 |

| 6 | Ar-CH | ~7.9-8.1 | ~125-130 | C2, C4 |

| 2', 6' | N-CH₂ (piperazine) | ~3.1-3.3 | ~50-55 | C2, C3'/C5' |

| 3', 5' | N-CH₂ (piperazine) | ~2.6-2.8 | ~54-58 | C2'/C6', N-CH₃ |

| N-CH₃ | N-CH₃ | ~2.3-2.5 | ~45-48 | C3'/C5' |

The piperazine ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. nih.gov In N,N'-disubstituted piperazines, the interconversion between two chair conformers can be observed using temperature-dependent NMR spectroscopy. rsc.org For this compound, the bulky nitrophenyl group is expected to preferentially occupy the equatorial position to reduce steric hindrance. nih.gov

Furthermore, rotation around the C(aryl)-N(piperazine) bond can be restricted due to the partial double bond character, leading to the existence of different rotational isomers (rotamers) at lower temperatures. rsc.org By acquiring NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of ring inversion or bond rotation increases. This allows for the calculation of the activation energy barriers (ΔG‡) for these conformational processes, providing quantitative insight into the molecule's dynamic behavior in solution. rsc.org

Utilization of Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. msu.edu These methods are complementary and are used to identify the functional groups present in a molecule. uhcl.edu

For this compound, the key vibrational modes would include:

O-H Stretch: A broad absorption band in the IR spectrum, typically around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group, likely involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups are observed just below 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group is characterized by two strong and distinct stretching vibrations in the IR spectrum: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. spectroscopyonline.com These bands are often strong in Raman spectra as well.

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-N and C-O Stretches: The stretching vibrations for the aryl C-N bond and the phenolic C-O bond would be expected in the 1200-1350 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3500 | Strong, Broad (IR) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | Piperazine & Methyl | 2800 - 3000 | Medium-Strong (IR) |

| Asymmetric N-O Stretch | Nitro Group | 1500 - 1550 | Very Strong (IR) |

| Symmetric N-O Stretch | Nitro Group | 1330 - 1370 | Very Strong (IR), Strong (Raman) |

| C=C Aromatic Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong (IR & Raman) |

| C-O Stretch | Phenol | 1200 - 1260 | Strong (IR) |

| C-N Stretch | Aryl-Amine & Aliphatic Amine | 1250 - 1350 | Medium-Strong (IR) |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the validation of the molecular formula, C₁₁H₁₅N₃O₃.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information. nih.gov For protonated this compound, fragmentation would likely proceed through several key pathways: libretexts.org

Alpha-Cleavage: The most common fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the fragmentation of the piperazine ring.

Loss of Nitro Group: Cleavage of the C-NO₂ bond or loss of NO or NO₂ radicals are common fragmentation pathways for nitroaromatic compounds.

Piperazine Ring Fragmentation: A characteristic fragmentation of N-arylpiperazines involves the cleavage of the piperazine ring, often resulting in specific ions that indicate the presence of this moiety. For example, the formation of a fragment corresponding to the methylpiperazine cation is highly probable.

By analyzing these characteristic fragment ions, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The most prominent interaction would be the hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule and the basic nitrogen atom of the piperazine ring of a neighboring molecule (O-H···N). researchgate.net The oxygen atoms of the nitro group could also act as hydrogen bond acceptors. nih.gov

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen donors (from the aromatic ring or piperazine) and oxygen acceptors (from the nitro or hydroxyl groups) are also likely to play a role in stabilizing the crystal structure. nih.gov

π-π Stacking: The electron-deficient nitrophenol rings may engage in offset π-π stacking interactions, further contributing to the stability of the crystal packing. nih.gov

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules, are critical considerations in the characterization of pharmaceutical compounds. While specific studies on the polymorphic and pseudopolymorphic behavior of this compound are not extensively documented in the reviewed literature, insights can be drawn from related nitrophenol and piperazine derivatives.

For instance, p-nitrophenol is known to exhibit at least two polymorphic forms, an alpha-form and a beta-form, which differ in their stability and physical properties. mdpi.com The study of these polymorphs reveals the significant impact of intermolecular interactions, such as hydrogen bonding, on the crystal packing. beilstein-journals.orgnih.gov In compounds containing both nitrophenol and piperazine moieties, hydrogen bonding plays a crucial role in the formation of supramolecular structures. researchgate.net The crystal structure of a 4-nitrophenol-piperazine adduct demonstrates that the piperazine ring links to two 4-nitrophenol (B140041) molecules via O—H⋯N hydrogen bonds, with further linkage through N—H⋯(O,O) hydrogen bonds involving the nitro groups. researchgate.net

Given the functional groups present in this compound—a hydroxyl group, a nitro group, and a tertiary amine on the piperazine ring—a rich variety of hydrogen bonding motifs can be anticipated. These interactions, including O-H···N and C-H···O, would be primary determinants of the crystal packing and any potential polymorphic forms. The propensity of piperazine derivatives to form hydrates also suggests that pseudopolymorphism is a relevant area of investigation for this compound.

Table 1: Potential Intermolecular Interactions Influencing Polymorphism

| Interacting Groups | Hydrogen Bond Type | Potential Impact on Crystal Packing |

| Phenolic -OH and Piperazine N | O-H···N | Strong interaction, likely to be a primary motif in crystal lattice formation. |

| Phenolic -OH and Nitro -NO₂ | O-H···O | Can compete with O-H···N interactions, leading to different packing arrangements. |

| C-H on aromatic/piperazine ring and Nitro -NO₂ | C-H···O | Weaker interactions that contribute to the overall stability of the crystal lattice. |

| Water (if present) and functional groups | O-H···O, O-H···N | Formation of hydrates (pseudopolymorphs) with distinct crystal structures. |

Conformational Variations in Crystalline States

However, the presence of substituents on the piperazine ring and the nature of the crystalline environment can lead to conformational variations. For N-acylpiperazines, a twist-boat conformation has been observed, which is thought to arise from the minimization of allylic strain. beilstein-journals.org While this compound is an N-arylpiperazine, the possibility of conformational isomerism should be considered, particularly in different polymorphic or pseudopolymorphic forms.

In N-benzoylated piperazines, the restricted rotation around the amide bond leads to the existence of different conformers at room temperature. nih.gov For N,N'-substituted nitro derivatives of piperazine, a second conformational shape has been observed due to the limited interconversion of the piperazine chair conformation. beilstein-journals.org These findings highlight the conformational complexity of substituted piperazines.

Table 2: Common Conformations of the Piperazine Ring

| Conformation | Description | Relative Stability |

| Chair | The most stable conformation with minimal angle and torsional strain. | High |

| Boat | A less stable conformation with flagpole interactions. | Low |

| Twist-Boat | A conformation of intermediate stability that relieves some of the flagpole interactions of the boat form. | Medium |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transition Analysis

The electronic absorption spectrum of this compound is expected to be characterized by contributions from both the nitrophenol and the N-arylpiperazine chromophores. The UV-Vis spectrum of nitrophenols is well-studied, with characteristic absorption bands arising from π → π* transitions within the benzene ring, modified by the electron-withdrawing nitro group and the electron-donating hydroxyl group. researchgate.net

For 2-nitrophenol, absorption bands are typically observed in the UV region. researchgate.net The presence of the N-arylpiperazine moiety is also known to give rise to absorption maxima. Studies on N-(substituted phenyl)-piperazine conjugates have identified absorption maxima corresponding to local excitations and charge-transfer bands. mdpi.com

The combination of the 5-nitrophenol and the 2-(4-methylpiperazin-1-yl) substituents will likely result in a complex UV-Vis spectrum with multiple absorption bands. The interaction between the electron-donating piperazine nitrogen and the electron-withdrawing nitrophenyl system can lead to intramolecular charge transfer (ICT) transitions. Such ICT effects are known to be sensitive to solvent polarity. chemrxiv.org

The expected electronic transitions for this compound would include:

π → π* transitions localized on the nitrophenol ring.

n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Intramolecular charge transfer (ICT) transitions from the electron-rich piperazine moiety to the electron-deficient nitrophenyl ring.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Chromophore | Expected λmax (nm) | Type of Transition |

| Nitrophenol | ~280-350 | π → π |

| N-Arylpiperazine | ~240-290 | Charge-Transfer/Local Excitation |

| Combined Molecule | Multiple bands expected | π → π, n → π*, ICT |

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Elucidation (if chiral analogs are relevant)

While this compound itself is an achiral molecule, the introduction of a chiral center, for instance, by substitution on the piperazine ring or through the synthesis of atropisomers, would render it amenable to chiroptical spectroscopic analysis. Electronic Circular Dichroism (ECD) is a powerful technique for the stereochemical elucidation of chiral molecules.

The synthesis of chiral piperazine-2-ones has been achieved through methods such as palladium-catalyzed asymmetric hydrogenation, demonstrating that chiral piperazine derivatives are accessible. dicp.ac.cnrsc.orgrsc.org Should a chiral analog of this compound be synthesized, its absolute configuration could be determined by comparing its experimental ECD spectrum with that predicted by theoretical calculations.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The Cotton effects observed in the ECD spectrum correspond to the electronic transitions identified in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

For example, if a chiral center were introduced at the 2-position of the piperazine ring, the resulting enantiomers would exhibit mirror-image ECD spectra. The analysis of these spectra would provide unambiguous assignment of the absolute configuration.

Computational and Theoretical Investigations of the Chemical Compound

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com

For 2-(4-Methylpiperazin-1-yl)-5-nitrophenol, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or dimethyl sulfoxide) and calculating the trajectory of each atom over time based on a classical force field. These simulations, often run for nanoseconds or microseconds, can reveal important information about the molecule's conformational flexibility. mdpi.com Key dynamic behaviors that could be investigated include:

The rotation around the C-N bond connecting the phenyl and piperazine (B1678402) rings.

The chair-boat interconversion of the piperazine ring.

The orientation and interaction of the molecule with surrounding solvent molecules.

Understanding this flexibility is crucial as the biological activity and physical properties of a molecule are often dependent on the ensemble of conformations it can adopt in solution, not just its lowest-energy state.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting and understanding a molecule's reactivity and intermolecular interactions. The MEP map is color-coded to identify regions of varying potential:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, identifying these as primary sites for interacting with electrophiles or forming hydrogen bonds. nih.govimist.ma Conversely, positive potential would be expected around the phenolic hydrogen and the hydrogens on the aromatic ring, particularly those near the electron-withdrawing nitro group. This analysis helps predict how the molecule will interact with biological targets like proteins or other small molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and delocalization of electron density. acadpubl.eu

In a molecule like this compound, which has electron-donating groups (piperazine, hydroxyl) and an electron-withdrawing group (nitro) connected by a π-conjugated system, NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT). nih.gov The analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pair orbitals of the piperazine nitrogen or the phenolic oxygen into the antibonding π* orbitals of the phenyl ring and the nitro group. acadpubl.eu

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific charge delocalization. This analysis provides a quantitative basis for understanding the push-pull electronic nature of the molecule, which is fundamental to its chemical properties and potential applications in areas like nonlinear optics. nih.gov

Mechanistic Biological and Pharmacological Investigations of the Chemical Compound

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies on compounds structurally related to 2-(4-methylpiperazin-1-yl)-5-nitrophenol have provided insights into their potential for modulating critical cellular signaling pathways. The specific arrangement of the nitrophenol and methylpiperazine moieties suggests that this class of molecules can interact with and perturb intracellular communication networks, particularly those involved in cellular stress, proliferation, and survival.

Derivatives of the 2-(piperazin-1-yl)-5-nitroaniline core structure have been identified as potent inhibitors of the c-Jun N-terminal kinases (JNKs). nih.govnih.gov JNKs are key members of the mitogen-activated protein kinase (MAPK) family that are activated by various cellular stressors and cytokines. nih.gov By inhibiting JNK, these compounds can disrupt the downstream signaling cascade that regulates gene expression involved in inflammation, apoptosis, and cellular metabolism. For example, a novel class of piperazine (B1678402) amides developed from a high-throughput screening hit demonstrated pan-JNK inhibition with no activity against the related p38 MAPK, indicating a degree of selectivity. nih.gov The therapeutic inhibition of JNK1, in particular, has been suggested as a potential strategy for addressing type-2 diabetes mellitus. nih.gov

Furthermore, other small molecules containing nitroaromatic scaffolds have been shown to modulate different signaling pathways, such as those governed by Toll-like receptors (TLRs). nih.gov These pathways are crucial for innate immunity and lead to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3). nih.gov The ability of related compounds to inhibit the activation of these transcription factors suggests that the broader chemical class may have the potential to decrease the expression of inflammatory genes. nih.gov

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Chemical compounds can trigger apoptosis through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. mdpi.commdpi.com

Studies on various heterocyclic compounds have shown they can induce apoptosis in cancer cells through both pathways. mdpi.com The process is often characterized by several key events:

Caspase Activation : The induction of apoptosis typically involves the activation of a cascade of cysteine proteases known as caspases. nih.gov Research on other bioactive molecules has shown the activation of initiator caspases (caspase-8, -9, -10) and executioner caspases (caspase-7), confirming the engagement of both apoptotic pathways. mdpi.com

Mitochondrial Disruption : The intrinsic pathway is frequently initiated by the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. nih.gov This leads to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol. nih.gov

Modulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in controlling the intrinsic pathway. nih.gov Effective apoptosis-inducing agents often upregulate Bax expression while down-regulating Bcl-2 and survivin, tipping the cellular balance toward cell death. nih.gov

Confirming that a compound directly binds to its intended intracellular protein target is a critical step in drug discovery, known as target engagement. youtube.comfrontiersin.org Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the verification of drug-target interactions within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding. frontiersin.org

For the class of piperazine-based JNK inhibitors structurally related to this compound, direct target engagement has been unequivocally demonstrated. nih.gov An X-ray crystal structure of one potent analog was successfully obtained in complex with JNK3. nih.govnih.gov This structural data revealed a unique binding mode within the kinase's active site, providing definitive proof of engagement and offering a molecular basis for the observed inhibitory activity. nih.gov Such studies are crucial for validating the mechanism of action and guiding further optimization of the chemical scaffold. frontiersin.org

Coordination Chemistry of 2 4 Methylpiperazin 1 Yl 5 Nitrophenol

Ligand Properties and Coordination Modes of the Chemical Compound

The ligand 2-(4-methylpiperazin-1-yl)-5-nitrophenol possesses several key features that dictate its behavior in coordination chemistry. These include the presence of multiple donor atoms and the potential for chelation, which are fundamental to its ability to form stable metal complexes.

The structure of this compound contains several potential donor atoms that can coordinate with metal ions. The primary donor sites are the nitrogen and oxygen atoms within the molecule. Specifically, the phenolic oxygen atom, the two nitrogen atoms of the piperazine (B1678402) ring, and the oxygen atoms of the nitro group can all potentially participate in coordination. The deprotonation of the phenolic hydroxyl group results in a phenolate (B1203915) oxygen, which is a strong donor atom. The piperazine ring contains two nitrogen atoms, one of which is tertiary (N1) and attached to the phenyl ring, while the other is tertiary (N4) and bonded to a methyl group. Both of these nitrogen atoms have lone pairs of electrons available for coordination. The oxygen atoms of the nitro group also have lone pairs, but their coordination ability is generally weaker compared to the phenolate oxygen and piperazine nitrogens.

The spatial arrangement of the donor atoms in this compound allows for the formation of chelate rings with a metal ion, which enhances the stability of the resulting complex. The molecule can act as a bidentate or potentially a tridentate ligand. Bidentate coordination is most likely to occur through the phenolate oxygen and the adjacent piperazine nitrogen (N1), forming a stable five-membered chelate ring. This mode of coordination is common for ligands with a similar structural motif. Depending on the metal ion and reaction conditions, the second nitrogen of the piperazine ring (N4) could also be involved in coordination, leading to a tridentate binding mode. However, the flexibility of the piperazine ring, which typically adopts a chair conformation, may influence its ability to coordinate in a tridentate fashion. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, and the resulting complexes can be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

The choice of metal ion for complexation with this compound is guided by the nature of the ligand's donor atoms. The presence of both "hard" (oxygen) and "borderline" (nitrogen) donor atoms suggests that this ligand can form stable complexes with a variety of metal ions. According to the Hard and Soft Acids and Bases (HSAB) principle, this ligand would be expected to coordinate well with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). ajol.infomdpi.com The synthesis of such complexes is typically carried out by reacting the ligand with a suitable metal salt (e.g., chloride, nitrate, acetate, or perchlorate) in an appropriate solvent, such as ethanol (B145695) or methanol. chemijournal.com The reaction is often performed under reflux to facilitate complex formation. chemijournal.com

The formation of a metal complex with this compound can be confirmed by observing changes in its spectroscopic signatures.

FTIR Spectroscopy: In the infrared spectrum of the free ligand, a broad band corresponding to the phenolic O-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. researchgate.net Upon complexation and deprotonation of the phenol (B47542), this band disappears. New bands may appear in the low-frequency region (400-600 cm⁻¹) corresponding to the M-O and M-N stretching vibrations, providing direct evidence of coordination. The stretching vibrations of the C-N and C-O bonds may also shift upon complexation.

UV-Vis Spectroscopy: The UV-Vis spectrum of the free ligand in a suitable solvent typically shows absorption bands in the ultraviolet region due to π-π* and n-π* transitions within the aromatic ring and the nitro group. researchgate.netresearchgate.net Upon complexation with a metal ion, these bands may shift in wavelength (either a bathochromic or hypsochromic shift) and/or change in intensity. mdpi.com For transition metal complexes, new absorption bands may appear in the visible region due to d-d electronic transitions, which are characteristic of the coordination geometry around the metal ion. mdpi.com

NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the proton of the phenolic hydroxyl group will show a characteristic signal. Upon complexation, this signal will disappear if the phenol is deprotonated. The chemical shifts of the protons on the piperazine ring and the aromatic ring are also expected to change upon coordination to a metal ion due to the alteration of the electronic environment.

Interactive Data Table: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Free Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation |

| FTIR (cm⁻¹) | |||

| ν(O-H) | ~3300 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(C-O) | ~1250 | ~1270 | Shift indicates coordination of phenolic oxygen |

| ν(C-N) | ~1150 | ~1130 | Shift indicates coordination of piperazine nitrogen |

| New Bands | - | ~520 (ν(M-O)), ~450 (ν(M-N)) | Formation of metal-ligand bonds |

| UV-Vis (nm) | |||

| π-π | ~280 | ~295 | Shift indicates electronic interaction with metal |

| n-π | ~350 | ~370 | Shift indicates coordination |

| d-d transitions | - | ~500-700 | Characteristic of the metal ion and its geometry |

| ¹H NMR (ppm) | |||

| Ar-H | 7.0-8.0 | Shifted (downfield or upfield) | Change in electron density upon coordination |

| Piperazine-H | 2.5-3.5 | Shifted (downfield or upfield) | Coordination of piperazine nitrogen(s) |

| Phenolic-OH | ~10.0 | Absent | Deprotonation and coordination |

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, including the coordination geometry around the metal center, bond lengths, and bond angles. For complexes of this compound with transition metals like Cu(II) or Ni(II), common coordination geometries such as square planar, tetrahedral, or octahedral can be anticipated. ajol.info The specific geometry is influenced by factors such as the metal ion's electronic configuration, the ligand-to-metal ratio, and the presence of other coordinating species like solvent molecules or counter-ions. mdpi.com For instance, a 1:2 metal-to-ligand ratio could result in an octahedral complex where two ligand molecules coordinate to the metal center. chemijournal.com The piperazine ring in the crystal structure would likely adopt a chair conformation. nih.govresearchgate.net

Information regarding the coordination chemistry of “this compound” is not available in current scientific literature.

Extensive and targeted searches of publicly available scientific databases and scholarly articles have yielded no specific information on the coordination chemistry of the compound this compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the topics requested, as no research appears to have been published concerning:

The mechanistic aspects of its metal-ligand interactions.

The influence of various metal ions on its reactivity and stability.

Theoretical modeling of its metal-ligand bonding properties, such as charge transfer or orbital interactions.

The fundamental mechanisms of its potential in catalysis or as a chemical sensor.

While research exists for structurally related compounds containing either a nitrophenol group or a methylpiperazine moiety, any extrapolation of their properties to the specific compound would be speculative and would not meet the required standards of scientific accuracy for this article. Therefore, in the absence of direct research on this compound, the generation of the requested content is not feasible.

Advanced Material Science and Supramolecular Chemistry Research Mechanistic & Theoretical Focus

Investigation of Self-Assembly Mechanisms

The self-assembly of 2-(4-Methylpiperazin-1-yl)-5-nitrophenol into ordered supramolecular structures is primarily dictated by a combination of strong, directional hydrogen bonds and weaker, yet significant, π-π stacking interactions. The molecule's distinct functional groups—the hydroxyl, the nitro, and the methylpiperazine moieties—all play crucial roles in directing these non-covalent interactions.

Role of Hydrogen Bonding and π-π Stacking in Supramolecular Architectures

The molecular architecture of this compound is conducive to the formation of robust hydrogen-bonded networks. The acidic proton of the phenolic hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the piperazine (B1678402) ring or the oxygen atoms of the nitro group on neighboring molecules. Similarly, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

In analogous systems, such as the co-crystal of 4-nitrophenol (B140041) and piperazine, O—H⋯N hydrogen bonds are observed, linking the piperazine ring to two 4-nitrophenol molecules. nih.govresearchgate.net Furthermore, bifurcated N—H⋯(O,O) hydrogen bonds involving the nitro group's oxygen atoms can contribute to the formation of two-dimensional networks. nih.govresearchgate.net In the case of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, an isomer of the title compound, intramolecular N—H⋯O hydrogen bonds are present, leading to the formation of S(6) ring motifs. nih.gov In the crystal structure of this isomer, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov

These interactions suggest that this compound likely self-assembles into complex supramolecular architectures. The interplay between the different potential hydrogen bonding sites will determine the final dimensionality and topology of the resulting structure.

Polymorphic Forms and their Interconversion Mechanisms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is anticipated for this compound. Different polymorphs can arise from variations in the hydrogen bonding patterns and π-π stacking arrangements, leading to distinct crystal packing and, consequently, different physicochemical properties.

For instance, p-nitrophenol is known to exist in at least two polymorphic forms, an alpha-form and a beta-form, which differ in their stability. wikipedia.org The study of these polymorphs reveals how subtle changes in intermolecular interactions can lead to different crystalline arrangements. nih.gov The conformational flexibility of the methylpiperazine ring in this compound, which typically adopts a chair conformation, can also contribute to the formation of different polymorphs. nih.govnih.gov

The interconversion between polymorphic forms can be triggered by various factors such as temperature, pressure, and solvent. Understanding the thermodynamic and kinetic relationships between different polymorphs is crucial for controlling the solid-state form of the material and ensuring the reproducibility of its properties.

Co-crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties. By combining this compound with complementary molecules, or "co-formers," it is possible to generate a wide range of supramolecular architectures with tunable characteristics.

Ideal co-formers for this compound would be molecules capable of forming strong and predictable intermolecular interactions, such as hydrogen bonds, with the functional groups of the target molecule. Carboxylic acids, amides, and other heterocyclic compounds are excellent candidates for co-formers.

For example, studies on the co-crystallization of piperazine with o- and p-nitrophenol have shown the formation of ionic complexes where the hydroxyl proton is transferred to a nitrogen atom of the piperazine, forming piperazinium cations and nitrophenolate anions. lu.se Similar proton transfer events could be anticipated in co-crystals of this compound with strong acidic co-formers.

The design of co-crystals allows for the systematic modification of properties such as solubility, melting point, and stability. The resulting multi-component crystals can be considered new materials with potential applications in fields ranging from pharmaceuticals to nonlinear optics.

Theoretical Prediction of Intermolecular Interactions for Advanced Materials Design

Computational methods are invaluable tools for predicting and understanding the intermolecular interactions that govern the self-assembly and crystal packing of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the strength and nature of hydrogen bonds and π-π stacking interactions.

Molecular electrostatic potential (MEP) maps can be used to identify the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for hydrogen bonding. Theoretical studies on substituted nitroxide radicals have shown a linear relationship between the minimum of the molecular electrostatic potential and the interaction energy in hydrogen-bonded complexes. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT) calculations can provide a detailed decomposition of the interaction energies into electrostatic, exchange, induction, and dispersion components. This allows for a deeper understanding of the driving forces behind the formation of specific supramolecular architectures. For instance, in nitroxide radical complexes, hydrogen bonds with HF and H2O are largely dependent on electrostatic components, while dispersion is the dominant contributor in complexes with methane. rsc.org

By combining these theoretical predictions with experimental data from X-ray crystallography and spectroscopy, it is possible to build a comprehensive picture of the supramolecular chemistry of this compound. This knowledge-based approach is essential for the rational design of advanced materials with desired structures and functions.

Future Research Directions and Uncharted Territories for 2 4 Methylpiperazin 1 Yl 5 Nitrophenol

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of 2-(4-Methylpiperazin-1-yl)-5-nitrophenol is a critical step in exploring its structure-activity relationship (SAR) and developing new chemical entities with enhanced biological properties. Future research in this area should focus on innovative synthetic methodologies that allow for the precise and efficient modification of the core scaffold.

One promising direction is the use of late-stage functionalization techniques. These methods would enable the introduction of various substituents onto the aromatic ring or the piperazine (B1678402) moiety in the final steps of the synthesis, thus rapidly generating a diverse library of analogs. For instance, C-H activation strategies could be employed to introduce new functional groups at specific positions on the nitrophenol ring, leading to derivatives with altered electronic and steric properties.

Furthermore, the development of novel coupling reactions could facilitate the synthesis of more complex analogs. For example, advanced palladium-catalyzed cross-coupling reactions could be utilized to attach a wide range of aryl or alkyl groups to the piperazine nitrogen, potentially modulating the compound's solubility, lipophilicity, and target-binding affinity. The exploration of flow chemistry techniques could also offer significant advantages in terms of reaction optimization, scalability, and safety, particularly when dealing with nitrated compounds.

To illustrate the potential for analog development, the following table outlines possible modifications to the parent structure and the synthetic strategies that could be employed:

| Modification Site | Proposed Functional Group | Potential Synthetic Strategy | Anticipated Impact on Properties |

| Nitrophenol Ring | Halogens (F, Cl, Br) | Electrophilic Aromatic Substitution | Modulate electronic properties and target interactions |

| Nitrophenol Ring | Small alkyl chains | Friedel-Crafts Alkylation | Increase lipophilicity |

| Piperazine Nitrogen | Substituted aryl groups | Buchwald-Hartwig Amination | Enhance target specificity and binding affinity |

| Piperazine Ring | Chiral substituents | Asymmetric Synthesis | Introduce stereospecificity for improved target recognition |

By pursuing these advanced synthetic strategies, a diverse chemical space around the this compound scaffold can be systematically explored, paving the way for the discovery of next-generation compounds with optimized therapeutic potential.

Deeper Mechanistic Probes into Biological Interactions using Advanced Biophysical Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is paramount for its development as a therapeutic agent or research tool. Future investigations should leverage a suite of advanced biophysical techniques to dissect these interactions with high resolution. nih.govresearchgate.netelsevierpure.com

Isothermal Titration Calorimetry (ITC) stands out as a powerful method to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.nettainstruments.comlabmanager.comyoutube.com Such data would provide a complete thermodynamic profile of the interaction between the compound and its target protein, offering insights into the driving forces of binding. researchgate.nettainstruments.com

Surface Plasmon Resonance (SPR) is another invaluable technique for characterizing binding kinetics in real-time. researchgate.netlabmanager.comyoutube.com By immobilizing the target protein on a sensor chip and flowing a solution of this compound over it, SPR can determine the association (kon) and dissociation (koff) rate constants, providing a dynamic view of the binding event. labmanager.comyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insights into the binding mode. nih.govazolifesciences.commdpi.com Techniques such as chemical shift perturbation mapping and saturation transfer difference (STD) NMR can identify the specific amino acid residues of the target protein that are involved in the interaction, as well as the parts of the small molecule that make direct contact. mdpi.commdpi.comnih.gov This information is crucial for structure-based drug design and the optimization of lead compounds. mdpi.com

The following table summarizes the key biophysical techniques and the specific information they can provide for understanding the biological interactions of this compound:

| Biophysical Technique | Key Information Provided | Significance for Drug Development |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Reveals the thermodynamic driving forces of the interaction. researchgate.nettainstruments.com |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, binding affinity (Kd) | Provides real-time kinetic data of the binding event. labmanager.comyoutube.com |

| Nuclear Magnetic Resonance (NMR) | Identification of binding site, determination of bound conformation | Offers atomic-level structural details of the interaction for rational drug design. nih.govazolifesciences.commdpi.com |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex | Provides a detailed blueprint for understanding the binding mode and guiding lead optimization. |

By integrating the data from these advanced biophysical techniques, a comprehensive and multi-faceted understanding of the molecular recognition events involving this compound can be achieved, which will be instrumental in advancing its development.

Exploration of Compound Behavior in Complex Biological Microenvironments (In Vitro Models)

To bridge the gap between traditional 2D cell culture and in vivo studies, it is imperative to investigate the behavior of this compound in more physiologically relevant, complex in vitro models. nih.govresearchgate.netnih.gov These advanced models, such as 3D spheroids and organoids, better mimic the complex cellular architecture, cell-cell interactions, and nutrient gradients of native tissues. nih.govmdpi.comnih.govfrontiersin.orgcrownbio.combiotechniques.comlabmanager.comnih.govresearchgate.net

Tumor spheroids , which are 3D aggregates of cancer cells, can provide valuable insights into the compound's ability to penetrate solid tissues and exert its effects in a more realistic tumor microenvironment. nih.govmdpi.comfrontiersin.org Studies using spheroids could assess the compound's efficacy in targeting cells in different proliferative states, from the highly dividing cells on the periphery to the quiescent or hypoxic cells in the core. frontiersin.org

Organoids , which are self-organizing 3D structures derived from stem cells or patient tissues, offer an even higher level of biological complexity and relevance. nih.govmdpi.comnih.govfrontiersin.orgcrownbio.com Evaluating this compound in patient-derived organoids could provide crucial information on its efficacy and potential toxicity in a personalized medicine context. mdpi.comnih.gov These models can also be used to study the compound's effects on both healthy and diseased tissues, offering a more predictive assessment of its therapeutic window. researchgate.netmdpi.com

The following table outlines the types of complex in vitro models and the key research questions that can be addressed for this compound:

| In Vitro Model | Key Features | Research Questions to Address |

| 3D Tumor Spheroids | Mimic tumor microenvironment, including hypoxic core and proliferative periphery. nih.govfrontiersin.org | What is the penetration efficiency of the compound into solid tumor-like structures? Does the compound exhibit differential activity against cells in different metabolic states? |

| Patient-Derived Organoids | Recapitulate the genetic and phenotypic heterogeneity of the original tissue. nih.gov | How does the compound's efficacy vary across different patient samples? What are the on-target and off-target effects in both healthy and diseased organoids? |

| Co-culture Models | Incorporate multiple cell types, such as immune cells and fibroblasts. | How does the compound's activity change in the presence of other cell types found in the tissue microenvironment? Does it modulate immune cell function? |

By employing these sophisticated in vitro models, a more nuanced and predictive understanding of the biological activity of this compound can be obtained, facilitating its translation into preclinical and clinical development. nih.govresearchgate.nettechnologynetworks.com

Theoretical Prediction of Novel Reactivity and Functional Attributes

Computational and theoretical chemistry offer powerful tools to predict the reactivity and functional attributes of this compound, guiding experimental efforts and providing a deeper understanding of its chemical behavior. Future research in this domain should focus on a multi-pronged computational approach.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reactivity indices of the compound. nih.gov This can help in identifying the most likely sites for metabolic attack, predicting potential reactive metabolites, and understanding the mechanisms of its chemical reactions. optibrium.comnih.gov For instance, DFT can be used to model the interaction of the compound with key metabolic enzymes, such as cytochrome P450s, to predict its metabolic fate. univie.ac.at

Quantitative Structure-Activity Relationship (QSAR) studies can be conducted to build predictive models that correlate the structural features of this compound and its analogs with their biological activities. nih.gov By generating a library of virtual analogs with diverse substituents, QSAR models can identify the key molecular descriptors that govern the desired biological effect, thereby guiding the synthesis of more potent and selective compounds.

Pharmacophore modeling and molecular docking simulations can be used to predict the potential biological targets of this compound and to elucidate its binding mode at the atomic level. nih.govijraw.comrsc.org These computational techniques can screen large databases of protein structures to identify potential binding partners and can provide detailed insights into the specific interactions that stabilize the compound-target complex. Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through in silico models is crucial for the early assessment of the compound's drug-like properties. ijraw.comresearchgate.net

The following table summarizes the computational approaches and their potential applications for this compound:

| Computational Approach | Predicted Properties | Implications for Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, metabolic stability. nih.govoptibrium.com | Guides the design of analogs with improved metabolic profiles and predicts potential toxicities. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. nih.gov | Facilitates the rational design of more potent and selective compounds. |

| Molecular Docking and Pharmacophore Modeling | Potential biological targets, binding modes. nih.govijraw.comrsc.org | Identifies putative mechanisms of action and provides a basis for structure-based drug design. |

| In Silico ADME Prediction | Absorption, distribution, metabolism, excretion properties. ijraw.comresearchgate.net | Early assessment of pharmacokinetic properties to guide lead optimization. |

Through the synergistic application of these theoretical and computational methods, the exploration of this compound's chemical and biological space can be significantly accelerated, leading to more informed and efficient experimental investigations. oup.comnih.gov

Design of Next-Generation Molecular Probes Based on the Core Scaffold

The structural framework of this compound can serve as a versatile scaffold for the design and synthesis of next-generation molecular probes for various biological applications. hep.com.cnacs.orgnih.govresearchgate.net These probes could be engineered to visualize, quantify, and track specific biological processes or molecules in living systems, thereby providing powerful tools for basic research and diagnostics.

Fluorescent Probes: By conjugating a suitable fluorophore to the this compound core, it is possible to create fluorescent probes that report on the presence of a specific target or a change in the local microenvironment. nih.govbham.ac.uk The design of such probes would involve selecting a fluorophore with appropriate photophysical properties and a linker that does not interfere with the binding of the core scaffold to its target. These probes could be used in high-throughput screening assays or for cellular imaging studies to visualize the distribution and dynamics of the target molecule. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging Agents: The development of radiolabeled analogs of this compound could lead to novel PET and SPECT imaging agents for non-invasive in vivo imaging. researchgate.netnih.govnih.govresearchgate.netmdpi.com This would involve the incorporation of a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) radionuclide into the molecule. nih.gov Such imaging agents could be used for the early detection and diagnosis of diseases, as well as for monitoring the response to therapy. nih.govmdpi.com

Activity-Based Probes (ABPs): If the compound is found to interact with an enzyme in a covalent or tight-binding manner, it could be developed into an activity-based probe. ABPs are powerful tools for functional proteomics, as they allow for the specific labeling and identification of active enzymes in complex biological samples. The design of an ABP would involve incorporating a reactive group or a "warhead" that can form a covalent bond with the target enzyme, as well as a reporter tag (e.g., a fluorophore or a biotin) for detection.

The following table outlines the types of molecular probes that could be developed from the this compound scaffold and their potential applications:

| Type of Molecular Probe | Design Strategy | Potential Applications |

| Fluorescent Probes | Conjugation of a fluorophore to the core scaffold. nih.govbham.ac.uk | High-throughput screening, cellular imaging, and mechanistic studies. |

| PET/SPECT Imaging Agents | Incorporation of a radionuclide (e.g., ¹⁸F, ¹¹C, ⁹⁹ᵐTc). researchgate.netnih.gov | Non-invasive in vivo imaging for disease diagnosis and therapeutic monitoring. |

| Activity-Based Probes | Introduction of a reactive "warhead" and a reporter tag. | Functional proteomics, target identification, and biomarker discovery. |

By leveraging the this compound scaffold for the development of these sophisticated molecular probes, new avenues for biological research and clinical diagnostics can be opened, further expanding the utility of this chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(4-Methylpiperazin-1-yl)-5-nitrophenol, and how can reaction efficiency be validated?

- Methodology : Synthesis typically involves nucleophilic substitution between 5-nitrophenol derivatives and 1-methylpiperazine. For example, nitro-group activation via halogenation (e.g., using POCl₃ for chlorination) followed by substitution with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm product purity via melting point analysis, ¹H/¹³C NMR (e.g., characteristic aromatic proton shifts at δ 7.5–8.5 ppm and piperazine methyl signals at δ 2.3–2.5 ppm), and high-resolution mass spectrometry (HRMS) to match the molecular ion peak with the theoretical mass (C₁₁H₁₅N₃O₃: 237.111 g/mol) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :